molecular formula C10H8ClNOS B8502302 [2-(4-Chlorophenyl)thiazol-5-yl]methanol

[2-(4-Chlorophenyl)thiazol-5-yl]methanol

Cat. No. B8502302
M. Wt: 225.70 g/mol
InChI Key: QPWUWDOFVMETFC-UHFFFAOYSA-N
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Patent
US08956999B2

Procedure details

To a suspension of 2-(4-chlorophenyl)thiazole-5-carbaldehyde (3.26 g, 14.6 mmol) in methanol (50 ml) is added the sodium borohydride (568 mg, 15 mmol) portionwise at room temperature. The reaction mixture is stirred at room temperature for 2 h. The reaction mixture is quenched with 50 ml of an aqueous saturated solution of ammonium chloride, extracted with dichloromethane (2×100 ml). The combined organic extracts are dried with magnesium sulphate, filtered and evaporated to dryness to give [2-(4-chlorophenyl)thiazol-5-yl]methanol (3.24 g).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]([CH:13]=[O:14])=[CH:11][N:12]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][C:10]([CH2:13][OH:14])=[CH:11][N:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1SC(=CN1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
568 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with 50 ml of an aqueous saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried with magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1SC(=CN1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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